(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a thiophene ring substituted with a chlorine atom and a piperidine ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Sulfonylation: The piperidine ring is sulfonylated using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: Finally, the chlorothiophene and methylsulfonylpiperidine moieties are coupled together using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for organic electronic materials.
Biological Research: It may be used as a probe to study biological pathways involving thiophene or piperidine derivatives.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include ion channels, G-protein coupled receptors, or enzymes involved in metabolic pathways. The pathways involved would be elucidated through a combination of in vitro and in vivo studies.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone
- (5-Fluorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone
- (5-Methylthiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone
Uniqueness
(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom on the thiophene ring and the methylsulfonyl group on the piperidine ring can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(4-methylsulfonylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S2/c1-18(15,16)8-4-6-13(7-5-8)11(14)9-2-3-10(12)17-9/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSFPFYLXHHMGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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